molecular formula C14H12ClN3O3 B1667221 BMS-564929 CAS No. 627530-84-1

BMS-564929

Katalognummer: B1667221
CAS-Nummer: 627530-84-1
Molekulargewicht: 305.71 g/mol
InChI-Schlüssel: KEJORAMIZFOODM-PWSUYJOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Introduction to BMS-564929

This compound is a highly potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) developed by Bristol-Myers Squibb. It has gained attention for its potential applications in treating age-related functional decline and other conditions associated with androgen deficiency. This compound exhibits remarkable tissue selectivity, preferentially stimulating muscle growth while minimizing effects on other tissues, such as the prostate.

Treatment of Age-related Functional Decline

This compound has been advanced into clinical trials targeting age-related functional decline, particularly in older men experiencing symptoms akin to andropause. The compound's ability to stimulate muscle growth and improve physical function makes it a promising candidate for this demographic .

Anabolic Effects on Skeletal Muscle

Research indicates that this compound demonstrates hyperanabolic effects on skeletal muscle, significantly more potent than testosterone in stimulating muscle growth. Studies have shown that it can effectively increase the wet weight of the levator ani muscle in castrated male rats, suggesting its potential utility in muscle-wasting conditions .

Potential in Treating Muscle Wasting Disorders

The anabolic properties of this compound position it as a potential therapeutic agent for various muscle-wasting disorders, including cachexia associated with cancer or chronic diseases. Its selective action could provide benefits without the adverse effects commonly seen with traditional anabolic steroids .

Doping Control and Athletic Performance

Due to its potent anabolic effects, this compound is also of interest in sports medicine and doping control contexts. Its ability to enhance athletic performance while being less likely to cause side effects associated with traditional steroids makes it a compound worth monitoring in anti-doping efforts .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceFocusKey Findings
Pharmacological characterizationThis compound is a subnanomolar AR agonist with significant muscle-selective properties.
Dose-response studiesED50 for LH suppression is significantly lower than doses required for muscle stimulation, indicating profound hormonal effects at therapeutic doses.
Structural analysisUnique binding interactions with AR suggest a novel mechanism of action distinct from traditional androgens.

Notable Research Insights

  • Tissue Selectivity : this compound exhibits a 160-fold selectivity ratio between muscle stimulation and prostate activity, indicating its potential for safer therapeutic use compared to traditional anabolic agents .
  • Metabolic Pathways : In vitro studies have explored the metabolic pathways of this compound, providing insights into its pharmacokinetics and potential interactions with other drugs .
  • Clinical Trials : Ongoing clinical trials aim to further elucidate the efficacy and safety profile of this compound in human subjects, particularly focusing on its impact on muscle mass and strength in older populations .

Biochemische Analyse

Biochemical Properties

2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile plays a crucial role in biochemical reactions, particularly in its interaction with androgen receptors. It acts as a selective androgen receptor modulator (SARM), binding to the androgen receptor with high affinity and specificity . This interaction influences the recruitment of coregulatory proteins, which are essential for the receptor’s function .

Cellular Effects

The effects of 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile on cells are profound. It has been shown to stimulate muscle growth while minimizing the stimulation of prostate tissue . This selective action is beneficial for therapeutic applications, particularly in treating muscle-wasting conditions. The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the androgen receptor .

Molecular Mechanism

At the molecular level, 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile exerts its effects through specific binding interactions with the androgen receptor . The compound forms unique contacts within the ligand-binding domain of the receptor, which are crucial for the recruitment of coregulatory proteins . These interactions lead to the activation or inhibition of gene expression, depending on the cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile have been observed to change over time. The compound is stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its selective action on muscle tissue while minimizing effects on the prostate .

Dosage Effects in Animal Models

In animal models, the effects of 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile vary with dosage. At lower doses, the compound effectively stimulates muscle growth without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on liver function . Threshold effects have been observed, indicating a dosage range within which the compound is both effective and safe .

Metabolic Pathways

2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile is involved in metabolic pathways related to androgen metabolism . It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of steroid hormones . These interactions can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile is transported and distributed through specific transporters and binding proteins . These mechanisms ensure that the compound reaches its target sites, such as muscle tissue, where it exerts its effects . The localization and accumulation of the compound are critical for its selective action .

Subcellular Localization

The subcellular localization of 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile is primarily within the nucleus, where it interacts with the androgen receptor . Targeting signals and post-translational modifications direct the compound to specific compartments, ensuring its activity and function within the cell .

Analyse Chemischer Reaktionen

BMS-564929 unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv an Androgenrezeptoren in Muskel- und Knochengewebe bindet. Diese Bindung aktiviert den Androgenrezeptor, was zur Transkription von Genen führt, die an Muskelwachstum und Knochendichte beteiligt sind . Die Selektivität der Verbindung für Muskel gegenüber Prostatagewebe beruht auf ihren einzigartigen Bindungswechselwirkungen mit dem Androgenrezeptor, wie durch Röntgenkristallographie aufgezeigt . Diese Wechselwirkungen beinhalten spezifische Kontakte in der Ligandenbindungsdomäne, die für die Rekrutierung von Coregulatorproteinen entscheidend sind .

Biologische Aktivität

BMS-564929 is a selective androgen receptor modulator (SARM) developed by Bristol-Myers Squibb, primarily aimed at treating age-related functional decline. This compound is characterized by its high potency and selectivity for androgen receptors (AR), making it a significant subject of research in the field of pharmacology.

This compound functions as a nonsteroidal AR agonist, exhibiting subnanomolar potency in vitro. It is particularly noted for its tissue-selective actions, demonstrating a significantly higher efficacy in stimulating muscle growth compared to testosterone while minimizing effects on prostate tissue. This selectivity is attributed to unique binding interactions with the AR ligand binding domain, which differ from those of natural hormones like testosterone and dihydrotestosterone (DHT) .

Potency and Selectivity

Studies have shown that this compound has an effective dose (ED50) of approximately 0.0009 mg/kg for muscle stimulation in the levator ani muscle, making it one of the most potent SARMs reported . In contrast, its ED50 for suppressing luteinizing hormone (LH) levels is significantly lower at 0.008 mg/kg, indicating a strong impact on endogenous testosterone production . The ratio of potency between muscle and prostate tissue has been calculated to be around 160-fold, underscoring its selectivity .

Pharmacological Studies

In castrated male rat models, this compound demonstrated superior efficacy over testosterone in promoting muscle growth without the associated risks of prostate hyperstimulation . The pharmacological profile suggests that it could provide the anabolic benefits of testosterone with a more favorable safety margin.

Table 1: Comparative Potency of this compound

CompoundED50 (mg/kg)Tissue Type
This compound0.0009Levator ani muscle
TestosteroneNot specifiedProstate
This compound0.008LH suppression

Clinical Trials

This compound has progressed into clinical trials aimed at assessing its efficacy and safety in humans for treating conditions related to andropause and age-related functional decline. These studies are crucial for understanding its long-term effects and potential side effects associated with prolonged use .

Case Study: Muscle Growth vs. Prostate Safety

In a pivotal study comparing this compound to testosterone, researchers observed that while both compounds stimulated muscle growth, this compound did so without significant stimulation of prostate tissue. This finding is particularly relevant given the concerns surrounding testosterone therapy's impact on prostate health .

Research Findings on Tissue Selectivity

Recent research utilizing X-ray crystallography has elucidated the structural basis for the tissue selectivity exhibited by this compound. The compound's unique binding interactions with the AR allow for differential recruitment of coactivators and corepressors depending on the tissue type, which may explain its selective anabolic effects .

Eigenschaften

IUPAC Name

4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c1-7-9(3-2-8(6-16)11(7)15)18-13(20)12-10(19)4-5-17(12)14(18)21/h2-3,10,12,19H,4-5H2,1H3/t10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJORAMIZFOODM-PWSUYJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C(=O)[C@@H]3[C@@H](CCN3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432357
Record name (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627530-84-1
Record name 2-Chloro-3-methyl-4-[(7R,7aS)-tetrahydro-7-hydroxy-1,3-dioxo-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627530-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BMS-564929
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627530841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-564929
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 627530-84-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BMS-564929
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BLW27W4X7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-564929
Reactant of Route 2
Reactant of Route 2
BMS-564929
Reactant of Route 3
BMS-564929
Reactant of Route 4
Reactant of Route 4
BMS-564929
Reactant of Route 5
Reactant of Route 5
BMS-564929
Reactant of Route 6
Reactant of Route 6
BMS-564929
Customer
Q & A

Q1: What is the mechanism of action of BMS-564929 and how does it differ from testosterone?

A: this compound exerts its effects by selectively binding to the androgen receptor (AR), a protein that regulates gene expression upon binding to androgens like testosterone (T) and dihydrotestosterone (DHT) [, ]. While both this compound and T activate the AR, this compound demonstrates a significantly higher potency in stimulating muscle growth compared to the prostate, unlike T [, ]. This suggests a tissue-selective effect, potentially due to differences in ligand-dependent recruitment of coactivators to the AR transcription complex in different tissues [].

Q2: How does the binding of this compound to the androgen receptor differ from that of DHT?

A: X-ray crystallography studies revealed that while this compound binds to the AR ligand binding domain similarly to DHT, there are key differences in their binding interactions [, ]. Notably, this compound establishes unique contacts with specific helices within the ligand binding domain, potentially influencing coregulatory protein recruitment and contributing to its tissue-selective effects [].

Q3: What evidence supports the tissue selectivity of this compound?

A: Studies in castrated rats demonstrate that this compound exhibits a greater dose-dependent effect on the bulbocavernosus levator ani muscle compared to the prostate, indicating muscle selectivity []. This effect is significantly stronger than that observed with testosterone, which does not show such selectivity [, ]. Additionally, pharmacological studies suggest that alternative mechanisms, aside from AR binding, are unlikely to contribute to the observed tissue selectivity of this compound [].

Q4: What are the potential benefits of the tissue selectivity displayed by this compound?

A: The tissue selectivity of this compound holds promise for potential therapeutic applications, particularly in addressing age-related functional decline []. By selectively targeting the AR in muscle tissue, this compound could offer the benefits of testosterone on muscle growth and strength without the undesirable side effects associated with its action on the prostate [, ].

Q5: What analytical techniques have been employed to study this compound?

A: Several analytical methods have been used to characterize and quantify this compound. X-ray crystallography has been crucial in elucidating its binding interactions with the AR ligand binding domain [, ]. Additionally, high-resolution/high accuracy orbitrap mass spectrometry has been employed to study its dissociation behavior after negative and positive electrospray ionization, providing valuable information about its structure and fragmentation patterns []. Furthermore, a semi-quantitative UHPLC-MS/MS method has been developed for monitoring this compound in blood samples, enabling its detection at low concentrations in biological matrices [].

Q6: What are the potential long-term effects and safety concerns associated with this compound?

A: As a relatively new compound, the long-term effects of this compound are not fully understood. While it demonstrates tissue selectivity in preclinical studies, there are concerns about potential off-target effects and the possibility of undesired long-term consequences on other organ systems, including the prostate and the hypothalamic-pituitary axis []. Extensive research, including long-term clinical trials, is necessary to fully evaluate its safety profile in humans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.